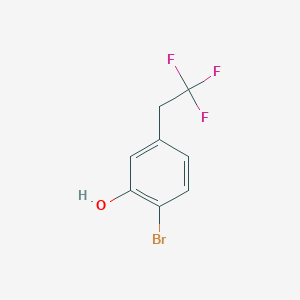

2-Bromo-5-(2,2,2-trifluoroethyl)phenol

Description

Contextualization of Halogenated Phenols in Chemical Synthesis

This dual nature makes halogenated phenols versatile intermediates. The carbon-bromine bond, in particular, is a highly valuable functional group, serving as a key handle for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings. nih.govwikipedia.org These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecules from simpler precursors. Consequently, brominated phenols are frequently employed as foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and materials. google.com

Importance of Trifluoroethyl Substituents in Molecular Design

The introduction of fluorine-containing groups into organic molecules is a critical strategy in modern medicinal chemistry and materials science. hovione.combohrium.com The trifluoroethyl group (-CH2CF3) is particularly significant for its ability to modulate a molecule's physicochemical properties. The three fluorine atoms exert a powerful inductive electron-withdrawing effect, which can significantly alter the electronic properties of nearby functional groups. rsc.orgnih.gov

Key properties imparted by the trifluoroethyl substituent include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation, which can increase the in vivo half-life of drug candidates. researchgate.netmdpi.com

Lipophilicity: The trifluoroethyl group generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes. researchgate.netmdpi.com

Binding Affinity: The unique electronic and steric properties of the group can lead to stronger and more specific interactions with biological targets.

Acidity Modulation: Its strong electron-withdrawing nature can increase the acidity of adjacent protons, such as the phenolic proton.

The trifluoroethyl group is often used as a bioisostere for ethyl or ethoxy groups, providing similar steric bulk but with profoundly different electronic characteristics. researchgate.net This allows chemists to fine-tune molecular properties to optimize for biological activity and pharmacokinetic profiles. hovione.com

Rationale for Comprehensive Investigation of 2-Bromo-5-(2,2,2-trifluoroethyl)phenol

The compound this compound represents a molecule of significant synthetic interest due to the convergence of three distinct and synthetically valuable functional groups on a single aromatic scaffold. A comprehensive investigation is warranted to understand how these groups interact to define the molecule's reactivity and unlock its potential as a versatile building block.

| Property | Value |

|---|---|

| CAS Number | 1889119-14-5 |

| Molecular Formula | C8H6BrF3O |

| Molecular Weight | 255.03 g/mol |

The specific arrangement of substituents on the phenol (B47542) ring of this compound creates a unique reactivity profile.

Phenolic Hydroxyl (-OH): Located at position 1, this group is a powerful activating ortho-, para-director, making positions 2, 4, and 6 susceptible to electrophilic attack. It also provides a site for etherification or esterification reactions.

Bromo Group (-Br): At the ortho-position (C2), the bromine atom serves as an excellent leaving group for nucleophilic substitution and, more importantly, for a wide range of metal-catalyzed cross-coupling reactions. wikipedia.org Its presence also influences the regioselectivity of further aromatic substitutions.

Trifluoroethyl Group (-CH2CF3): Positioned meta to the hydroxyl group (C5), its strong electron-withdrawing nature deactivates the ring, particularly at the ortho and para positions relative to itself (C4, C6, and C2). This deactivation modulates the strong activating effect of the hydroxyl group.

The interplay of these directing effects is crucial. The powerful activating effect of the hydroxyl group will likely dominate, directing incoming electrophiles primarily to the available para-position (C4) and the other ortho-position (C6). The trifluoroethyl group's deactivating influence will temper this reactivity, potentially allowing for more controlled and selective reactions compared to a simple bromophenol.

The multi-functional nature of this compound makes it an ideal precursor for constructing advanced and diverse chemical scaffolds through sequential and site-selective modifications. The distinct reactivity of the hydroxyl and bromo groups allows for orthogonal synthetic strategies, where one group can be reacted selectively while the other remains intact for a subsequent transformation.

For example, the bromine atom can be utilized in a variety of palladium-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)2) | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Stille Coupling | Organotin Reagent (R-SnR'3) | C-C |

| Buchwald-Hartwig Amination | Amine (R2NH) | C-N |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | C-C |

Following a cross-coupling reaction, the phenolic hydroxyl group remains available for further functionalization, such as conversion to an ether. This programmed approach enables the efficient synthesis of highly substituted aromatic compounds. The persistent trifluoroethyl group can confer desirable properties like enhanced metabolic stability and tailored lipophilicity onto the final complex molecule, making this building block particularly valuable for applications in medicinal and agrochemical research. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF3O |

|---|---|

Molecular Weight |

255.03 g/mol |

IUPAC Name |

2-bromo-5-(2,2,2-trifluoroethyl)phenol |

InChI |

InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3,13H,4H2 |

InChI Key |

XJGZRKFJLGVLSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(F)(F)F)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 2,2,2 Trifluoroethyl Phenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in For 2-Bromo-5-(2,2,2-trifluoroethyl)phenol, two primary strategic disconnections guide the synthetic approach.

Disconnection of the Carbon-Bromine (C-Br) bond: This is the most straightforward approach. It suggests that the final step of the synthesis would be the bromination of a precursor molecule. This leads to the identification of 5-(2,2,2-trifluoroethyl)phenol as the key intermediate. This strategy relies on the ability to control the position of the incoming bromine atom on an already substituted phenol (B47542) ring.

Disconnection related to the trifluoroethyl group: A second approach involves disconnecting the trifluoroethyl moiety. This suggests a precursor such as 2-Bromo-5-(2-hydroxyethyl)phenol . The synthesis would then involve a final-stage fluorination reaction to convert the hydroxyethyl (B10761427) side chain into the desired trifluoroethyl group.

These two disconnections form the basis for the direct synthesis approaches discussed below.

| Retrosynthetic Strategy | Key Disconnection | Precursor Molecule | Forward Synthetic Step |

| Route A | C-Br bond | 5-(2,2,2-trifluoroethyl)phenol | Electrophilic Aromatic Bromination |

| Route B | C-F bonds (conceptual) | 2-Bromo-5-(2-hydroxyethyl)phenol | Deoxytrifluoromethylation |

Direct Synthesis Approaches

Based on the retrosynthetic analysis, the forward synthesis can proceed by either introducing the bromine atom last or by forming the trifluoroethyl group as the final key step.

This synthetic route focuses on the late-stage bromination of a phenol precursor that already contains the 2,2,2-trifluoroethyl group. Electrophilic aromatic substitution is a fundamental reaction for adding substituents to aromatic rings. nih.gov

The success of this approach hinges on the regioselective bromination of the precursor, 5-(2,2,2-trifluoroethyl)phenol. Regioselectivity refers to the control of which position on the aromatic ring the bromine atom will attach to. The substitution pattern is dictated by the directing effects of the existing substituents: the hydroxyl (-OH) group and the 2,2,2-trifluoroethyl (-CH2CF3) group.

Hydroxyl (-OH) Group: The hydroxyl group is a strongly activating substituent and an ortho, para-director. This means it preferentially directs incoming electrophiles (like Br+) to the positions immediately adjacent (ortho) and opposite (para) to it.

2,2,2-Trifluoroethyl (-CH2CF3) Group: The trifluoroethyl group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This makes it a deactivating group and a meta-director.

In the precursor molecule, 5-(2,2,2-trifluoroethyl)phenol, the para position relative to the hydroxyl group is already occupied by the trifluoroethyl group. Therefore, the activating effect of the hydroxyl group directs bromination to the C2 and C6 positions (ortho positions). The deactivating trifluoroethyl group directs incoming groups to the C2 and C6 positions as well, since they are meta to its position. This alignment of directing effects strongly favors the bromination at the C2 position, leading to the desired product, this compound. Various methods have been developed for the highly regioselective bromination of phenols. researchgate.netchemistryviews.orgnih.gov

Several brominating agents can be used for this reaction, with N-Bromosuccinimide (NBS) being a particularly effective choice. wikipedia.org NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine (Br₂). wikipedia.org It is often used for the bromination of electron-rich aromatic compounds like phenols. wikipedia.orgcdnsciencepub.com

The reaction typically involves treating 5-(2,2,2-trifluoroethyl)phenol with NBS in a suitable solvent. The use of polar solvents can influence the selectivity of the reaction. wikipedia.org Studies have shown that NBS can be highly regioselective for electrophilic aromatic brominations. nih.gov Amines can also be used as catalysts to promote ortho-bromination of phenols with NBS. oup.com

| Brominating Agent | Typical Conditions | Advantages | Considerations |

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CH₂Cl₂, CH₃CN) | Solid reagent, easier to handle; often provides high para- or ortho-selectivity. nih.govwikipedia.org | Reaction can be catalyzed by acid or light. |

| Bromine (Br₂) | Acetic acid or other polar solvents | Inexpensive and readily available. | Corrosive and hazardous liquid; can lead to over-bromination if not controlled. nih.gov |

| Potassium Bromide (KBr) / Oxidant | KBr with an oxidant like bromate (B103136) (BrO₃⁻) | In-situ generation of bromine, avoiding handling of Br₂. nih.gov | Requires careful control of stoichiometry. |

This alternative synthetic strategy involves forming the trifluoroethyl group on a pre-brominated phenol scaffold.

This modern synthetic method allows for the conversion of an alcohol functional group into a trifluoromethyl group. nih.govmorressier.comosti.gov In this context, the precursor molecule would be 2-Bromo-5-(2-hydroxyethyl)phenol. The terminal hydroxyl group of the ethyl side chain would be replaced by a trifluoromethyl group.

This transformation can be achieved using specialized reagents and a copper catalyst. A notable reagent for this type of reaction is phenyl bromodifluoroacetate (PhBDFA). nih.gov The reaction proceeds through a process where the alcohol is converted in-situ into a bromodifluoroacetate ester. Subsequent copper-catalyzed decarboxylation generates a trifluoromethyl radical, which then forms the final product. nih.govresearchgate.net This one-step method is advantageous as it streamlines the synthesis and is tolerant of various functional groups. nih.govresearchgate.net While this specific transformation on 2-Bromo-5-(2-hydroxyethyl)phenol is not widely documented, the principles of catalytic deoxytrifluoromethylation of benzylic and other primary alcohols suggest its feasibility. nih.govresearchgate.net

Introduction of the 2,2,2-Trifluoroethyl Moiety

Trifluoroethylation via Halogenated Intermediates

The introduction of the 2,2,2-trifluoroethyl group onto an aromatic core can be effectively achieved through cross-coupling reactions involving halogenated trifluoroethane derivatives. A notable method is the nickel-catalyzed reductive cross-coupling of 2,2,2-trifluoroethyl chloride (CF3CH2Cl) with (hetero)aryl bromides and chlorides. organic-chemistry.orgacs.org This approach is synthetically straightforward and avoids the need to prepare organometallic reagents from the aromatic starting material. organic-chemistry.orgacs.org The reaction typically employs a nickel catalyst, such as NiBr2, in the presence of a reducing agent like zinc (Zn) powder and additives like magnesium chloride (MgCl2). organic-chemistry.org This process demonstrates high functional group tolerance, making it valuable for late-stage modifications of complex molecules. organic-chemistry.orgacs.org The use of an inexpensive industrial chemical like CF3CH2Cl adds to the method's cost-efficiency. organic-chemistry.org

Table 1: Typical Conditions for Nickel-Catalyzed Trifluoroethylation

| Component | Role | Example Reagent |

|---|---|---|

| Aryl Halide | Substrate | Aryl bromide or chloride |

| Trifluoroethyl Source | Reagent | CF3CH2Cl |

| Catalyst | Catalyst | NiBr2 |

| Reducing Agent | Stoichiometric Reductant | Zn |

Radical-Mediated Trifluoroethylation Strategies

Radical pathways offer an alternative for forging the C-C bond between the aromatic ring and the trifluoroethyl moiety. The mechanism of the nickel-catalyzed reaction mentioned previously is suggested to involve the formation of a trifluoroethyl radical. organic-chemistry.org Another approach involves copper-catalyzed cross-coupling, which can proceed through a halogen-atom abstraction followed by a metal-radical capture mechanism. acs.org In such systems, a silyl (B83357) radical can abstract a bromine atom from an organobromide to generate a carbon-centered radical under mild photoredox conditions. acs.org This carbon radical is then captured by a copper complex to facilitate the cross-coupling with the trifluoroethyl group. This dual catalytic system, combining copper and a photoredox catalyst, has been successfully applied to the coupling of alkyl bromides with trifluoromethyl groups and provides a framework for potential trifluoroethylation reactions. acs.org

Palladium-Catalyzed Coupling Approaches

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, though its application for trifluoroethylation is less documented than for trifluoromethylation. nih.govnih.gov The general mechanism for such a reaction would likely follow a standard Pd(0)/Pd(II) catalytic cycle. This cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoroethyl-metal reagent, and concluding with reductive elimination to yield the trifluoroethylated arene and regenerate the Pd(0) catalyst. nih.gov While methods for the palladium-catalyzed trifluoromethylation of aryl chlorides are well-established and tolerate a wide array of functional groups, nih.govnih.gov the development of analogous trifluoroethylation reactions is an area of ongoing research. The principles demonstrated in trifluoromethylation, particularly the use of specialized phosphine (B1218219) ligands to facilitate the key reductive elimination step, could guide the development of effective palladium-catalyzed trifluoroethylation protocols. nih.gov

Phenol Formation Reactions

The synthesis of the target molecule requires the presence of a hydroxyl group on the aromatic ring. This can be achieved either by starting with a phenolic raw material or by introducing the hydroxyl group at a later stage of the synthesis.

Hydrolysis of Aryl Halides or Ethers

A common strategy for phenol synthesis is the conversion of an aryl halide to a corresponding phenol. Transition-metal-catalyzed hydroxylation has emerged as a powerful tool for this transformation. Palladium-catalyzed methods, for instance, can convert aryl bromides and chlorides to phenols using a palladium precursor, a suitable phosphine ligand, and a strong base like potassium hydroxide (B78521) (KOH) in a biphasic solvent system. beilstein-journals.orgorganic-chemistry.org Copper-catalyzed systems also provide efficient routes for the hydroxylation of aryl halides. researchgate.net These reactions can be mediated by various copper sources (e.g., CuI, Cu2O, Cu(OH)2) and ligands in the presence of a base. beilstein-journals.orgnih.gov Non-toxic and inexpensive ligands and solvents, such as polyethylene (B3416737) glycol (PEG-400), can be employed, enhancing the practicality of the method. beilstein-journals.orgnih.gov These methods generally show good functional group tolerance, allowing for the conversion to occur on complex substrates. researchgate.net

Table 2: Comparison of Catalytic Systems for Aryl Halide Hydroxylation

| Catalyst System | Typical Substrates | Key Features |

|---|---|---|

| Palladium/Biarylphosphine | Aryl bromides, chlorides | High yields, broad scope beilstein-journals.orgorganic-chemistry.org |

Reduction of Nitroaromatic Precursors

An alternative pathway to phenols proceeds via an amino intermediate derived from a nitroaromatic precursor. The reduction of an aromatic nitro group to an amine is a fundamental and widely used industrial reaction. wikipedia.org This transformation can be accomplished using various methods, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon. wikipedia.orggoogle.com Other reagents such as iron in acidic media, sodium hydrosulfite, or tin(II) chloride are also effective. wikipedia.org Once the nitro group is reduced to an amine, the resulting aniline (B41778) derivative can be converted into a phenol. This is classically achieved through a Sandmeyer-type reaction, which involves diazotization of the amine with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, followed by hydrolysis of the resulting diazonium salt in water. A patent for a structurally related compound, 2-bromo-5-fluorobenzotrifluoride, utilizes a similar sequence of nitration, reduction of the nitro group to an amine, and subsequent diazotization to introduce the bromo group. google.com

Stepwise Synthetic Routes

The synthesis of this compound can be envisioned through several multi-step pathways, strategically combining the reactions described above. A plausible route could begin with a precursor that already contains some of the required functional groups.

One potential synthetic sequence could start from 4-nitrotoluene. The key steps would be:

Trifluoroethylation: Introduction of the trifluoroethyl group at the benzylic position is not the target. A more viable approach starts with a different precursor, such as 1-bromo-3-nitrobenzene.

Trifluoroethylation: The trifluoroethyl group could be introduced via a nickel-catalyzed cross-coupling reaction with a suitable trifluoroethylating agent, potentially displacing a different halide or activated group if starting from a different precursor, or through radical-mediated processes on a suitable substrate.

Reduction: The nitro group of the resulting trifluoroethylated nitrobenzene (B124822) derivative would then be reduced to an amine using standard methods like catalytic hydrogenation. google.com

Diazotization and Hydrolysis: The synthesized amine would undergo diazotization followed by hydrolysis to yield the phenol.

Bromination: If not already present, the bromine atom would be introduced onto the phenol ring via electrophilic aromatic substitution. The directing effects of the existing hydroxyl and trifluoroethyl groups would determine the position of bromination.

An alternative strategy involves starting with a precursor like 3-bromophenol.

Trifluoroethylation: Direct trifluoroethylation of the phenol could be explored, although this may lead to O-alkylation (ether formation) rather than C-alkylation. More likely, the phenol would first be converted to a more suitable substrate for a cross-coupling reaction, such as a triflate.

Palladium-Catalyzed Coupling: The aryl triflate could then undergo a palladium-catalyzed coupling reaction to introduce the trifluoroethyl group.

Bromination: The final bromination step would yield the target compound.

These proposed routes are based on established chemical transformations and illustrate how different synthetic strategies can be employed to construct the target molecule, this compound.

Functionalization of Substituted Phenols

This approach utilizes readily available phenol derivatives and introduces the required bromo and trifluoroethyl groups in a sequential manner. The order of these introductions can be varied to optimize yield and selectivity.

One direct route to this compound involves the electrophilic bromination of 3-(2,2,2-trifluoroethyl)phenol (B62000). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. savemyexams.com The trifluoroethyl group is generally considered to be a deactivating, meta-directing group. Therefore, the bromination is expected to occur at positions ortho and para to the hydroxyl group.

The reaction of 3-(2,2,2-trifluoroethyl)phenol with a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), would be expected to yield a mixture of isomeric products. The major product is anticipated to be this compound, due to the directing effects of the hydroxyl group.

Table 1: Regioselectivity in the Bromination of 3-(2,2,2-trifluoroethyl)phenol

| Position of Bromination | Directing Group Influence | Expected Product |

| 2- (ortho to -OH) | Activating (-OH) | This compound |

| 4- (para to -OH) | Activating (-OH) | 4-Bromo-5-(2,2,2-trifluoroethyl)phenol |

| 6- (ortho to -OH) | Activating (-OH) | 2-Bromo-3-(2,2,2-trifluoroethyl)phenol |

Note: The relative yields of these products would depend on the specific reaction conditions, including the choice of solvent and brominating agent. khanacademy.orgyoutube.com

An alternative strategy involves the introduction of the trifluoroethyl group onto a pre-existing bromophenol. This can be achieved through various trifluoroethylation methods. For instance, 2-bromophenol (B46759) can be reacted with a suitable trifluoroethylating agent. chemicalbook.commerckmillipore.comfishersci.ca

Recent advancements in trifluoroethylation chemistry have provided several reagents for this purpose. researchgate.net These reactions often proceed via nucleophilic substitution, where the phenoxide, generated from the bromophenol, attacks the trifluoroethylating agent.

Table 2: Potential Trifluoroethylation Reactions of 2-Bromophenol

| Starting Material | Trifluoroethylating Agent | Potential Product |

| 2-Bromophenol | 2,2,2-Trifluoroethyl iodide | 2-Bromo-1-(2,2,2-trifluoroethoxy)benzene |

| 2-Bromophenol | 2,2,2-Trifluoroethyl triflate | 2-Bromo-1-(2,2,2-trifluoroethoxy)benzene |

Note: The direct C-trifluoroethylation of phenols is a more challenging transformation and may require specific catalytic systems.

Transition Metal-Catalyzed Coupling Reactions for Aromatic C-C and C-X Bond Formation

Transition metal-catalyzed cross-coupling reactions offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing alternative synthetic routes to complex aromatic compounds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. yonedalabs.comnih.govnih.govmdpi.comtcichemicals.com While this reaction is not directly applicable to the formation of an aryl-CF₃ bond in a single step, it can be employed in a multi-step synthesis. For instance, a suitably substituted aryl boronic acid or ester could be coupled with a trifluoroethyl-containing coupling partner. However, a more direct application in this context would involve the synthesis of a precursor to this compound.

The Ullmann condensation, a copper-catalyzed reaction, is traditionally used for the formation of diaryl ethers and other C-X bonds. wikipedia.orgorganic-chemistry.orgnih.govunito.itresearchgate.net While the classic Ullmann reaction often requires harsh conditions, modern modifications have made it a more versatile and milder method. nih.gov An Ullmann-type reaction could potentially be used to couple a bromophenol with a trifluoroethyl source, although this is less common than O-alkylation methods.

Table 3: Potential Ullmann-Type Coupling Strategy

| Aryl Halide | Coupling Partner | Catalyst | Potential Product |

| 2,5-Dibromophenol | (2,2,2-trifluoroethyl)copper | Copper(I) salt | This compound |

Note: The feasibility of this specific reaction would depend on the availability and reactivity of the trifluoroethylcopper reagent.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org While this reaction does not directly form this compound, the target compound can serve as a valuable precursor for subsequent Buchwald-Hartwig aminations. The presence of the bromine atom allows for the introduction of a wide range of nitrogen-containing functional groups, leading to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Table 4: this compound as a Precursor in Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst System | Product Class |

| This compound | Primary or Secondary Amine | Pd catalyst and ligand | Aryl Amines |

| This compound | Amide | Pd catalyst and ligand | N-Aryl Amides |

| This compound | Heterocyclic Amine | Pd catalyst and ligand | N-Aryl Heterocycles |

Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, and cascade reactions, which involve a series of intramolecular transformations, offer efficient routes to complex molecules. tcichemicals.comfu-berlin.de These approaches are advantageous due to their atom economy, reduced number of purification steps, and potential for creating molecular diversity. nih.gov

While direct cyclopentanone-based cascade methodologies for the synthesis of phenols are not widely documented, cyclopentanones are versatile building blocks in organic synthesis. organic-chemistry.orgrsc.org Cascade reactions involving cyclopentanone (B42830) derivatives often focus on the construction of other cyclic or polycyclic systems. nih.govmdpi.comresearchgate.net A hypothetical cascade approach to a substituted phenol might involve a multi-step, one-pot sequence where a cyclopentanone derivative is a key intermediate that undergoes ring-expansion and subsequent aromatization. However, literature specifically describing such a pathway for the synthesis of this compound is currently unavailable.

Optimization of Reaction Conditions

The successful synthesis of this compound, whether through traditional multi-step synthesis or advanced cascade reactions, would heavily rely on the careful optimization of various reaction parameters to maximize yield and regioselectivity.

The following table illustrates the general effect of solvents on the regioselectivity of phenol bromination, which could be applicable to the synthesis of the target compound.

| Solvent | Polarity | Typical Effect on Phenol Bromination |

|---|---|---|

| Carbon Tetrachloride | Nonpolar | Favors para-bromination |

| Acetic Acid | Polar Protic | Can lead to a mixture of ortho and para isomers |

| Dichloromethane | Polar Aprotic | Often used to achieve good yields with moderate selectivity |

| Acetonitrile | Polar Aprotic | Can influence selectivity based on the specific brominating agent |

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity. For the synthesis of this compound, catalyst systems could be employed for either the introduction of the trifluoroethyl group or the bromine atom. For instance, palladium-catalyzed cross-coupling reactions are often used to form carbon-carbon bonds, and the choice of ligand is critical for the success of these reactions. Similarly, Lewis or Brønsted acids can be used to catalyze electrophilic aromatic bromination. The selection of the catalyst and any associated ligands would need to be optimized to achieve the desired transformation with high selectivity for the target isomer.

Reaction temperature and pressure are fundamental parameters that control reaction rates and, in some cases, product distribution. For the synthesis of this compound, these parameters would need to be carefully controlled. For instance, electrophilic brominations are often carried out at low temperatures to control selectivity and prevent over-bromination. Reactions involving gaseous reagents or the formation of volatile byproducts might require pressure optimization. A systematic study of temperature and pressure would be necessary to identify the optimal conditions for each step in the synthesis. A patent for a related compound, 2-bromo-5-fluorobenzotrifluoride, describes a diazotization and bromination step that is initially carried out at a low temperature (5°C) and then allowed to warm to room temperature. google.com

The following table provides a hypothetical range of temperature and pressure parameters that might be explored for key reaction types in the synthesis of the target compound.

| Reaction Type | Typical Temperature Range (°C) | Typical Pressure Range (atm) | Rationale |

|---|---|---|---|

| Electrophilic Bromination | -20 to 25 | 1 | To control regioselectivity and minimize side reactions. |

| Friedel-Crafts Trifluoroethylation | 0 to 100 | 1 to 10 | Higher temperatures may be needed to overcome activation energy, while pressure may be relevant if gaseous reagents are used. |

| Palladium-Catalyzed Cross-Coupling | 25 to 120 | 1 | Temperature is optimized to balance reaction rate and catalyst stability. |

The relative amounts of reactants play a critical role in the outcome of a chemical reaction. In the synthesis of this compound, precise control of the stoichiometry of the brominating agent would be essential to favor mono-bromination and prevent the formation of di- or tri-brominated byproducts. Similarly, in any catalytic step, the loading of the catalyst would be optimized to ensure efficient conversion without unnecessary cost or potential for side reactions. The use of substoichiometric amounts of a reagent, often in conjunction with a catalyst, is a common strategy to enhance reaction efficiency and control selectivity.

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 2,2,2 Trifluoroethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) attached to the aromatic ring is weakly acidic and serves as a versatile handle for several important chemical transformations. Its reactivity is central to the formation of ethers and esters and can also participate in oxidative coupling reactions.

O-Alkylation and O-Acylation Reactions

The oxygen atom of the phenolic hydroxyl group is nucleophilic and readily undergoes alkylation and acylation reactions to form ethers and esters, respectively.

O-Alkylation: This transformation is most commonly achieved via the Williamson ether synthesis. libretexts.orgopenstax.org The process involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution (SN2) reaction to yield the corresponding phenol ether. libretexts.orglibretexts.org

O-Acylation: The synthesis of phenyl esters from 2-Bromo-5-(2,2,2-trifluoroethyl)phenol can be accomplished by reaction with an acylating agent like an acyl chloride or a carboxylic anhydride (B1165640). medcraveonline.com This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl) and facilitates the acylation process.

Formation of Phenol Ethers and Esters

The O-alkylation and O-acylation reactions described above are fundamental pathways for converting this compound into stable ether and ester derivatives. These reactions are crucial for modifying the molecule's physical and chemical properties.

Table 1: Representative Synthesis of Ethers and Esters

| Product Type | Reagents | Reaction Type | Expected Product |

|---|---|---|---|

| Methyl Ether | 1. NaH2. CH₃I | Williamson Ether Synthesis | 1-Bromo-4-(2,2,2-trifluoroethyl)-2-methoxybenzene |

| Ethyl Ether | 1. K₂CO₃2. CH₃CH₂Br | Williamson Ether Synthesis | 1-Bromo-4-(2,2,2-trifluoroethyl)-2-ethoxybenzene |

| Acetyl Ester | Acetyl chloride, Pyridine | O-Acylation | 2-Bromo-5-(2,2,2-trifluoroethyl)phenyl acetate |

Oxidative Coupling Reactions

Phenols can undergo oxidative coupling, a process that joins two phenolic units to form a new C-C or C-O bond, leading to the formation of biphenol or diaryl ether structures, respectively. wikipedia.org These reactions are typically mediated by transition metal catalysts (e.g., iron, copper, vanadium) or enzymatic systems which generate phenoxy radical intermediates. wikipedia.orgnih.gov

For this compound, the regiochemical outcome of such a coupling is influenced by both steric and electronic factors. The bulky bromine atom at the ortho position sterically hinders coupling at that site, potentially favoring the formation of para-para or ortho-para C-C coupled dimers. nih.govrsc.org The reaction of a phenoxy radical with another phenol molecule or phenoxide anion is a common mechanistic pathway. wikipedia.orgnih.gov These reactions can be performed as either homo-couplings (dimerization of the same phenol) or cross-couplings with a different phenolic partner. core.ac.uk

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is an excellent functional group for advanced synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the electron-withdrawing trifluoroethyl group is located in the meta position relative to the bromine atom. This positioning does not allow for direct resonance stabilization of the intermediate that would be formed by nucleophilic attack at the bromine-bearing carbon. Consequently, this compound is expected to be highly unreactive towards standard SNAr conditions, and such transformations would likely require harsh, high-temperature conditions or an alternative mechanism such as one involving a benzyne (B1209423) intermediate. chemistrysteps.com

Metal-Mediated Cross-Coupling Reactions

The aryl bromide moiety is an ideal handle for a wide range of highly versatile metal-catalyzed cross-coupling reactions. These transformations, particularly those catalyzed by palladium, are cornerstones of modern organic synthesis for constructing complex molecules. nobelprize.org

The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. nobelprize.orglibretexts.org

Notable examples of such reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgnih.gov It is widely used to synthesize biaryl compounds. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction provides direct access to a wide range of substituted anilines.

Table 2: Representative Metal-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-2-ol |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2'-Hydroxy-4'-methoxy-5-(2,2,2-trifluoroethyl)-1,1'-biphenyl |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, XPhos, NaOtBu | 2-(Phenylamino)-5-(2,2,2-trifluoroethyl)phenol |

| Buchwald-Hartwig | Morpholine | Pd(OAc)₂, BINAP, Cs₂CO₃ | 2-Morpholino-5-(2,2,2-trifluoroethyl)phenol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-5-(2,2,2-trifluoroethyl)phenol |

Suzuki-Miyaura Coupling (C-C bond formation)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. nih.govlibretexts.org In the context of this compound, the bromine atom serves as the halide component, making it a suitable substrate for this transformation. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst. libretexts.org

While specific examples of Suzuki-Miyaura coupling with this compound are not extensively detailed in the provided search results, the general principles of the reaction are well-established for a broad range of aryl bromides. nih.govnih.gov The reactivity in these reactions generally follows the order of I > OTf > Br > Cl for the halide. libretexts.org

Table 1: General Parameters for Suzuki-Miyaura Coupling

| Component | Examples | Role in Reaction |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Arylboronic acids, Alkylboronic esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF, Water | Provides the reaction medium |

Sonogashira Coupling (C-C bond formation)

The Sonogashira coupling is another pivotal palladium-catalyzed cross-coupling reaction that specifically forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. nrochemistry.comwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nrochemistry.comwikipedia.org The bromine atom in this compound makes it a suitable aryl halide substrate for this transformation, enabling the introduction of an alkynyl group onto the phenolic ring.

The reaction is valued for its ability to be carried out under mild conditions, often at room temperature, and its tolerance for a variety of functional groups. nrochemistry.comwikipedia.org The general mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination to yield the arylalkyne product and regenerate the palladium(0) catalyst. nrochemistry.com The reactivity of the halide in Sonogashira coupling generally follows the order I > OTf > Br > Cl. nrochemistry.com

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Examples | Function |

| Aryl Halide | This compound | Electrophilic substrate |

| Terminal Alkyne | Phenylacetylene, Propyne | Nucleophilic substrate |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Facilitates acetylide formation |

| Base | Et₃N, i-Pr₂NH | Deprotonates the alkyne and neutralizes HX |

| Solvent | THF, DMF | Reaction medium |

Heck Reactions (C-C bond formation)

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the arylation of alkenes. The bromine atom in this compound allows it to participate as the aryl halide component in this reaction.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst. wikipedia.org The resulting palladium(II) complex then coordinates with the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. The final steps involve beta-hydride elimination to form the substituted alkene product and reductive elimination of the palladium(II) species by a base to regenerate the palladium(0) catalyst. wikipedia.org The Heck reaction is known for its high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Table 3: Key Components of the Heck Reaction

| Component | Examples | Role |

| Unsaturated Halide | This compound | Arylating agent |

| Alkene | Styrene, Acrylates | Substrate to be arylated |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst for the coupling reaction |

| Base | Et₃N, K₂CO₃ | Regenerates the Pd(0) catalyst |

| Solvent | DMF, Acetonitrile | Reaction medium |

Carbonylation Reactions

While specific examples involving this compound are not detailed in the provided search results, aryl bromides are common substrates for palladium-catalyzed carbonylation reactions. These reactions involve the introduction of a carbonyl group (C=O) by using carbon monoxide (CO) as a reactant. This allows for the synthesis of a variety of carbonyl-containing compounds such as carboxylic acids, esters, and amides, depending on the nucleophile present.

The general mechanism of palladium-catalyzed carbonylation of an aryl bromide begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond. The resulting acyl-palladium complex can then react with a nucleophile (e.g., water, alcohol, or an amine) to yield the corresponding carbonyl compound and regenerate the palladium(0) catalyst.

Lithiation and Grignard Reactions

Beyond palladium-catalyzed reactions, the bromine atom of this compound can be utilized to form highly reactive organometallic intermediates through lithiation or Grignard reactions. These intermediates are powerful nucleophiles that can react with a wide range of electrophiles.

Generation of Aryl Organometallic Intermediates

The conversion of the aryl bromide to an aryl organometallic intermediate can be achieved through two primary methods:

Lithiation: This involves the reaction of this compound with a strong organolithium base, typically n-butyllithium or tert-butyllithium, at low temperatures. This reaction results in a lithium-halogen exchange, replacing the bromine atom with a lithium atom to form an aryllithium species. The presence of the acidic phenolic proton would necessitate protection of the hydroxyl group prior to this reaction.

Grignard Reaction: The formation of a Grignard reagent is achieved by reacting this compound with magnesium metal, usually in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This reaction inserts magnesium into the carbon-bromine bond, forming an arylmagnesium bromide. Similar to lithiation, the acidic phenol would need to be protected.

Subsequent Electrophilic Quenching Reactions

Once the aryllithium or Grignard reagent of the protected this compound is formed, it can be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups onto the aromatic ring. The choice of electrophile determines the final product.

Table 4: Examples of Electrophilic Quenching Reactions

| Electrophile | Functional Group Introduced | Product Type |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | Aromatic carboxylic acid |

| Aldehydes (e.g., formaldehyde) | Hydroxymethyl (-CH₂OH) | Benzyl alcohol derivative |

| Ketones (e.g., acetone) | Tertiary alcohol | Tertiary alcohol derivative |

| Alkyl halides (e.g., methyl iodide) | Alkyl group (-CH₃) | Alkylated aromatic compound |

| Esters (e.g., ethyl chloroformate) | Ester (-COOEt) | Aromatic ester |

Reactivity of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a key moiety that significantly influences the properties of the parent molecule. Its reactivity, or lack thereof, is a critical consideration in synthetic transformations.

The trifluoroethyl group is characterized by its high stability, which is attributed to the strength of the carbon-fluorine bonds. This stability persists under a wide range of reaction conditions commonly employed in organic synthesis.

Generally, fluorinated groups like trifluoroethyl and the related trifluoromethoxy group are more stable to heating and acidic or basic conditions than other halogenated analogues. researchgate.net The 2,2,2-trifluoroethoxy group, in particular, is noted for its considerable metabolic stability. researchgate.net However, studies on trifluoromethylphenols have shown that they can undergo spontaneous aqueous defluorination, a reaction that is highly dependent on pH and the substitution pattern on the aromatic ring. rsc.org For instance, while 3-(trifluoromethyl)phenol (B45071) is highly resistant to hydrolysis, the 2- and 4-isomers are more susceptible, especially under basic conditions where the phenol is deprotonated. rsc.org This suggests that while the trifluoroethyl group in this compound is generally robust, its stability might be compromised under strong basic aqueous conditions due to the activation provided by the phenoxide ion.

Table 1: General Stability of the Trifluoroethyl Group

| Condition | Stability | Notes |

|---|---|---|

| Acidic Media | High | Generally stable to a wide range of acidic reagents. |

| Basic Media | Moderate to High | Generally stable, but potential for slow hydrolysis in aqueous base, especially upon phenoxide formation. rsc.org |

| Oxidative Conditions | High | The C-F bonds are resistant to many common oxidizing agents. |

| Reductive Conditions | High | Typically stable to common reducing agents like NaBH₄. nih.gov |

| Thermal Stress | High | The group is thermally robust. researchgate.net |

This is an interactive data table. You can sort and filter the data.

Direct functionalization of the trifluoroethyl group itself, particularly the C-H bonds of the methylene (B1212753) unit adjacent to the trifluoromethyl group, is synthetically challenging. The strong electron-withdrawing effect of the CF₃ group deactivates the adjacent C-H bonds towards many standard transformations.

While methods for the direct installation of trifluoroethyl groups onto aromatic rings via transition-metal-catalyzed C-H activation have been developed, these focus on functionalizing the arene rather than the side chain. researchgate.net Research into regioselective C-H trifluoromethylation of aromatic compounds is also an active field, but this does not address the modification of an existing trifluoroethyl group. nih.gov Therefore, the potential for further functionalization of the trifluoroethyl side chain in this compound is limited, and synthetic strategies would typically focus on modifying the aromatic ring or the hydroxyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenol Ring (Beyond Initial Bromination)

Further substitution on the aromatic ring of this compound is a viable pathway for creating more complex derivatives. The regiochemical outcome of these reactions is dictated by the combined directing effects of the existing substituents.

Directed ortho metalation (DoM) is a powerful method for the regioselective deprotonation and subsequent functionalization of an aromatic ring ortho to a directing metalation group (DMG). wikipedia.org In this strategy, an organolithium base is typically used to generate an aryllithium intermediate, which can then react with various electrophiles. uwindsor.ca

For this compound, the hydroxyl group can act as a DMG. However, the acidic proton of the hydroxyl group would be preferentially abstracted by the organolithium base. Therefore, protection of the hydroxyl group is necessary for DoM to be effective. A common strategy is to convert the phenol to an O-aryl carbamate (B1207046) (e.g., -OCON(i-Pr)₂), which is a powerful DMG. organic-chemistry.org

Once protected, the carbamate group would direct lithiation to the C6 position, as the C2 position is blocked by the bromine atom. The trifluoroethyl group is considered a moderate deactivating group and would not be expected to strongly influence the DoM regioselectivity against the powerful carbamate DMG. organic-chemistry.org Following lithiation at C6, quenching with an electrophile (E+) would yield the corresponding 6-substituted product.

Table 2: Proposed Directed Ortho Metalation (DoM) Strategy

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Protection | ClCON(i-Pr)₂, Base | O-Aryl carbamate derivative | Convert -OH to a strong Directed Metalation Group (DMG). |

| 2. Lithiation | s-BuLi or t-BuLi, THF, -78 °C | 6-Lithio intermediate | Regioselective deprotonation ortho to the DMG. wikipedia.org |

| 3. Electrophilic Quench | Electrophile (e.g., CO₂, I₂, RCHO) | 6-Substituted carbamate | Introduction of a new functional group at C6. |

| 4. Deprotection | Acid or Base Hydrolysis | 6-Substituted phenol derivative | Removal of the carbamate to restore the phenol. |

This is an interactive data table. You can sort and filter the data.

Further electrophilic aromatic substitution reactions are governed by the directing effects of the substituents on the ring. The hydroxyl group is a powerful activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. The trifluoroethyl group is deactivating and meta-directing. The strong activating effect of the hydroxyl group is expected to dominate the regioselectivity, directing incoming electrophiles to the positions ortho and para to it (C6 and C4, respectively), which are also the positions directed by the bromine atom.

Nitration : Due to the high reactivity of phenols, nitration can often be achieved with dilute nitric acid at room temperature. savemyexams.comblogspot.com Given the presence of two deactivating groups on the ring, slightly more forcing conditions might be necessary, but the use of concentrated nitric acid could lead to unwanted oxidation. The primary products would be 2-Bromo-4-nitro-5-(2,2,2-trifluoroethyl)phenol and 2-Bromo-6-nitro-5-(2,2,2-trifluoroethyl)phenol.

Sulfonation : The sulfonation of phenols is known to be reversible and temperature-dependent. vedantu.com Reaction with concentrated sulfuric acid at lower temperatures typically favors the ortho-isomer (C6-sulfonation), while higher temperatures favor the thermodynamically more stable para-isomer (C4-sulfonation). mlsu.ac.inquora.com

Halogenation : Phenols undergo halogenation readily, often without the need for a Lewis acid catalyst. byjus.com To achieve selective monohalogenation (e.g., at the C4 or C6 position) and avoid poly-substitution, the reaction is typically carried out in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures. mlsu.ac.instackexchange.com For example, further bromination of 2-halophenols often yields the 2-halo-4-bromophenol as the major product. google.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | Dilute HNO₃, Room Temp. | 2-Bromo-4-nitro-5-(2,2,2-trifluoroethyl)phenol and 2-Bromo-6-nitro-5-(2,2,2-trifluoroethyl)phenol |

| Sulfonation (Low Temp.) | Conc. H₂SO₄, ~25°C | 2-Bromo-6-sulfo-5-(2,2,2-trifluoroethyl)phenol |

| Sulfonation (High Temp.) | Conc. H₂SO₄, ~100°C | 2-Bromo-4-sulfo-5-(2,2,2-trifluoroethyl)phenol |

| Chlorination/Bromination | Cl₂ or Br₂ in CS₂, Low Temp. | 2,4-Dibromo-5-(2,2,2-trifluoroethyl)phenol and 2-Bromo-4-chloro-5-(2,2,2-trifluoroethyl)phenol |

This is an interactive data table. You can sort and filter the data.

Rearrangement Reactions

The structure of this compound allows for the possibility of several classical rearrangement reactions, typically after initial modification of the hydroxyl group.

Anionic Fries Rearrangement : This reaction, also known as the Snieckus rearrangement, is a potential pathway when employing DoM strategies on an O-aryl carbamate derivative. organic-chemistry.org It involves the 1,3-migration of the carbamoyl (B1232498) group from the oxygen to the ortho-lithiated carbon. nih.govacs.org If the 6-lithio intermediate, formed as described in section 3.4.1, undergoes rearrangement instead of being quenched by an external electrophile, it would yield 2-hydroxy-3-bromo-4-(2,2,2-trifluoroethyl)benzamide derivatives. This reaction competes with electrophilic trapping and is influenced by factors such as solvent and temperature. nih.gov

Fries Rearrangement : The classic Fries rearrangement involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.org If this compound is first acylated to form an ester (e.g., an acetate), treatment with a Lewis acid like AlCl₃ could induce migration of the acyl group to the C4 and C6 positions of the ring.

Dienone-Phenol Rearrangement : This rearrangement occurs when a 4,4-disubstituted cyclohexadienone is treated with acid, leading to a 3,4-disubstituted phenol. slideshare.netwikipedia.orgpw.live While the starting material is a phenol, certain reactions, such as bromination in strongly acidic media, can proceed through dienone intermediates which then rearrange. researchgate.net This could potentially lead to isomerization of the substitution pattern on the aromatic ring.

Newman-Kwart Rearrangement : This thermal reaction involves the conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate. kiku.dk This would require a two-step sequence starting from the phenol: first, conversion to the O-aryl thiocarbamate, followed by heating to induce the rearrangement. This pathway is a common method for the synthesis of thiophenols from phenols.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies are crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. Such studies typically involve a combination of kinetic experiments, spectroscopic analysis to identify transient species, and computational modeling.

Identification of Intermediates

Reaction intermediates are transient species formed in one step of a reaction and consumed in a subsequent step. khanacademy.org Their identification provides direct evidence for a proposed reaction pathway. Techniques such as spectroscopy (NMR, IR, UV-Vis) under specialized conditions (e.g., low temperature) or trapping experiments can be employed to detect and characterize these fleeting molecules. For the reactions of this compound, no specific intermediates have been isolated or spectroscopically identified in the reviewed literature. For instance, in a potential electrophilic bromination reaction, the formation of a sigma complex (an arenium ion) would be a key intermediate, but its existence and structure for this specific molecule have not been experimentally verified.

Transition State Analysis

The transition state is a high-energy, transient configuration of atoms that exists as reactants are converted into products. Its structure and energy determine the activation energy of a reaction. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for calculating the geometries and energies of transition states. Such analyses provide deep insights into the reaction pathway at a molecular level. However, no computational studies focusing on the transition state analysis of reactions involving this compound were found in the public domain.

Advanced Spectroscopic Elucidation and Characterization of 2 Bromo 5 2,2,2 Trifluoroethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-5-(2,2,2-trifluoroethyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a complete assignment of all proton and carbon signals and confirms the connectivity of the atoms.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

The spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the phenolic ring. The proton ortho to the hydroxyl group (H-6) would likely appear as a doublet. The proton ortho to the bromine atom (H-3) would be expected to be a doublet, and the proton situated between the bromine and the trifluoroethyl group (H-4) would likely present as a doublet of doublets due to coupling with the two non-equivalent neighboring protons. The methylene (B1212753) protons of the trifluoroethyl group (-CH₂CF₃) are anticipated to appear as a quartet due to coupling with the three adjacent fluorine atoms. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | 4.5 - 6.0 | br s | - |

| Ar-H (H-6) | ~6.9 | d | 8-9 |

| Ar-H (H-4) | ~7.2 | dd | 8-9, ~2 |

| Ar-H (H-3) | ~7.4 | d | ~2 |

Note: Predicted values are based on typical chemical shifts for similar substituted phenols.

¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The carbon atom of the trifluoromethyl group (-CF₃) will characteristically appear as a quartet due to one-bond coupling with the three fluorine atoms. The methylene carbon (-CH₂CF₃) will also likely be a quartet. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the hydroxyl group (C-1) and the carbon bonded to the bromine (C-2) will have characteristic shifts, as will the other four aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C-1 (-OH) | 150 - 155 | s |

| C-2 (-Br) | 110 - 115 | s |

| C-3 | 130 - 135 | s |

| C-4 | 128 - 132 | s |

| C-5 (-CH₂CF₃) | 135 - 140 | s |

| C-6 | 115 - 120 | s |

| -CH₂CF₃ | 35 - 40 | q |

Note: Predicted values are based on typical chemical shifts for similar substituted phenols.

¹⁹F NMR for Trifluoromethyl Group Probing

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal will be split into a triplet due to coupling with the two adjacent methylene protons.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Note: Chemical shifts are relative to a standard such as CFCl₃.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show correlations between scalar-coupled protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their connectivity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations between the methylene protons and the aromatic carbons at C-4, C-5, and C-6 would confirm the position of the trifluoroethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. This can provide information about the three-dimensional structure and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Analysis of Characteristic Functional Groups (e.g., O-H, C-Br, C-F)

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, which is often broadened due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong in the IR spectrum, typically appearing in the range of 1000-1350 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range. This band may be weak in the IR spectrum but could be more prominent in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |

| C-F | Stretching | 1000 - 1350 | Very Strong |

Note: Predicted values are based on typical frequency ranges for these functional groups.

Hydrogen Bonding Interactions

Intramolecular hydrogen bonding can significantly influence the chemical and physical properties of a molecule. In the case of this compound, the potential for an intramolecular hydrogen bond exists between the hydroxyl group (-OH) and the adjacent bromine atom. Theoretical and spectroscopic investigations of 2-halophenols have shown that weak intramolecular hydrogen bonds are present in 2-chloro, 2-bromo, and 2-iodophenol. rsc.org This interaction arises from the proximity of the hydroxyl hydrogen and the lone pair of electrons on the halogen atom.

The presence of the electron-withdrawing 2,2,2-trifluoroethyl group at the 5-position is expected to increase the acidity of the phenolic proton, which could in turn strengthen the intramolecular hydrogen bond. This type of interaction can be represented as O-H···Br. The formation of this quasi-ring structure can lead to a lower vibrational frequency for the O-H bond in infrared spectroscopy compared to a non-hydrogen-bonded phenol (B47542). The strength of this interaction is a balance between the acidity of the hydroxyl group, the electronegativity and size of the halogen, and the geometry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. The molecular formula of this compound is C8H6BrF3O. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Bromine | ⁷⁹Br | 78.918337 |

| Fluorine | ¹⁹F | 18.998403 |

| Oxygen | ¹⁶O | 15.994915 |

Based on these values, the theoretical monoisotopic mass of this compound can be calculated. This high-precision measurement is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in mass spectrometry provides a "fingerprint" of a molecule, revealing details about its structural components. For aromatic compounds like phenols, fragmentation often involves the loss of stable neutral molecules or radicals. youtube.com The presence of bromine is typically indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

Key fragmentation pathways for this compound would likely include:

Loss of the trifluoroethyl group: Cleavage of the bond between the aromatic ring and the trifluoroethyl group.

Loss of a bromine atom: Homolytic cleavage of the C-Br bond.

Loss of carbon monoxide (CO): A common fragmentation pathway for phenols, leading to the formation of a five-membered ring.

Formation of a tropylium-like cation: Rearrangement of the aromatic ring upon fragmentation.

The analysis of these fragment ions allows for the confirmation of the different structural moieties within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Electronic Absorption Spectra and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol. Phenol itself exhibits two main absorption bands in the ultraviolet region: a primary band (¹Lₐ) around 210 nm and a secondary band (¹Lₑ) around 270 nm, both arising from π→π* transitions. bioone.org

The substituents on the phenol ring influence the position and intensity of these absorption maxima (λₘₐₓ). The bromine atom and the trifluoroethyl group will act as auxochromes and chromophores, respectively, modifying the electronic transitions of the benzene ring. The hydroxyl group is a strong activating group (auxochrome) that typically causes a bathochromic shift (red shift) to longer wavelengths. The bromine atom, also an auxochrome, will further contribute to this shift. The trifluoroethyl group, being electron-withdrawing, may have a more complex effect on the spectrum.

Computational studies on substituted phenols have shown that the position of substituents affects the conjugation of the oxygen lone pair with the aromatic π-system, leading to shifts in the absorption bands. bioone.org

Solvatochromic Effects

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. wikipedia.org This phenomenon is due to the differential solvation of the ground and excited states of the molecule. The polarity of the solvent can influence the energy of the electronic transitions, leading to shifts in the absorption maxima.

For this compound, changing the solvent from nonpolar to polar is expected to cause a shift in its UV-Vis absorption bands. In polar solvents, hydrogen bonding between the solvent and the phenolic hydroxyl group can occur, which will affect the energy levels of the ground and excited states. A bathochromic (red) or hypsochromic (blue) shift may be observed depending on whether the ground state or the excited state is more stabilized by the solvent. The study of solvatochromic effects can provide valuable information about the nature of the electronic transitions and the dipole moment of the molecule in its different electronic states. Research on phenolic polymers has demonstrated their sensitivity to halogenated organic solvents, indicating that such interactions can induce solvatochromism. rsc.orgnih.gov

X-ray Single Crystal Diffraction

X-ray single crystal diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method can elucidate molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions, providing definitive insight into the solid-state structure of a compound. However, a thorough search of scientific databases and literature reveals a lack of publicly available single-crystal X-ray diffraction data for this compound. Consequently, the following sections detail the type of information that would be obtained from such an analysis, while noting the absence of experimental data for the title compound.

Determination of Molecular Geometry and Bond Parameters

Due to the absence of experimental crystallographic data, a data table of bond lengths and angles for this compound cannot be provided at this time. Such a table would typically be populated with experimentally determined values and their standard uncertainties.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

The analysis of the crystal structure of this compound would reveal how the individual molecules are arranged in the solid state. This includes the identification and characterization of intermolecular interactions that govern the crystal packing. Given the molecular structure, it is anticipated that hydrogen bonding involving the phenolic hydroxyl group would be a dominant interaction. Additionally, the presence of a bromine atom suggests the possibility of halogen bonding.

Without experimental data from X-ray diffraction, a definitive description and a corresponding data table of the intermolecular interactions for this compound in the solid state cannot be compiled. A detailed analysis would typically quantify the distances and angles of these non-covalent interactions.

Conformational Analysis in the Solid State

The solid-state conformation of this compound, particularly the orientation of the 2,2,2-trifluoroethyl group relative to the phenyl ring, would be determined from X-ray single crystal diffraction data. This analysis would reveal the specific torsional angles adopted by the molecule in the crystalline environment, which are influenced by both intramolecular steric effects and intermolecular packing forces.

As no experimental crystal structure has been reported in the searched literature for this compound, a conclusive discussion of its solid-state conformation is not possible.

Computational and Theoretical Investigations of 2 Bromo 5 2,2,2 Trifluoroethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure, geometry, and properties of molecules. These computational methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular behavior at the atomic level. For 2-Bromo-5-(2,2,2-trifluoroethyl)phenol, these calculations can elucidate its structural characteristics, spectroscopic signatures, and reactivity patterns, which are crucial for understanding its chemical nature and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems. rsc.orgnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying a wide range of molecular systems. rsc.orgnih.gov For this compound, DFT studies can provide detailed information about its optimized geometry, vibrational frequencies, electronic properties, and reactivity. rsc.orgnih.gov

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium structure. rsc.org For this compound, DFT calculations can be employed to determine its most stable three-dimensional conformation. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| C-O | ~1.36 Å | |

| O-H | ~0.96 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (ethyl) | ~1.53 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-O-H | ~109° |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Vibrational frequency analysis is a computational technique that predicts the vibrational modes of a molecule. rsc.org These calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net For this compound, DFT calculations can predict the frequencies and intensities of its characteristic vibrational modes. rsc.org This information helps in identifying the presence of specific functional groups and understanding the molecule's structural dynamics. For instance, the O-H stretching frequency is sensitive to hydrogen bonding, while the C-Br and C-F stretching frequencies are characteristic of the halogen substituents. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic -OH | ~3600 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethyl Group | ~2980 - 2870 |

| C=C Stretch (Aromatic) | Phenyl Ring | ~1600 - 1450 |

| C-F Stretch | Trifluoroethyl Group | ~1350 - 1100 |

| C-O Stretch | Phenolic C-O | ~1260 |

Note: The frequencies in this table are approximate and based on typical ranges for the indicated functional groups. Precise values would result from specific DFT calculations.